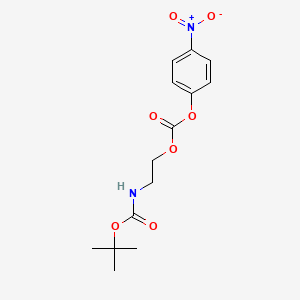

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate

Description

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is a specialized organic compound widely utilized as a protective group intermediate in synthetic chemistry, particularly in radiopharmaceutical development. Its structure features a tert-butoxycarbonyl (Boc) group, which safeguards primary amines during multi-step syntheses, and a 4-nitrophenyl carbonate moiety that acts as a reactive leaving group. This compound is critical in the preparation of hypoxia imaging agents, where it facilitates controlled amine deprotection and subsequent functionalization .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-12(17)15-8-9-21-13(18)22-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXAHSQFSVTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate typically involves the reaction of 2-(tert-butoxycarbonylamino)ethanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonate Group

The 4-nitrophenyl carbonate moiety serves as an efficient leaving group, enabling nucleophilic displacement reactions.

Key Reactions:

-

Amine Acylation : Reacts with primary/secondary amines to form carbamate derivatives, releasing 4-nitrophenol.

Example :

Conditions: Room temperature, aprotic solvents (e.g., THF, DCM), with or without base (e.g., triethylamine) .

-

Alcoholysis : Reacts with alcohols to generate alkyl carbonates.

Example :

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amines.

Methods:

-

HCl/MeOH : Rapid deprotection at 0–25°C, yielding the amine hydrochloride salt.

Mechanism : Protonation of the carbamate oxygen followed by tert-butyl cation elimination . -

Oxalyl Chloride/MeOH : Efficient Boc removal without side reactions (e.g., ester hydrolysis). GC-MS studies confirm the release of tert-butanol and CO

.

Data Table: Deprotection Efficiency

| Condition | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| 4M HCl/MeOH | 2 | 92 | None |

| Oxalyl Chloride/MeOH | 4 | 88 | Isobutanol |

Hydrolysis Reactions

Controlled hydrolysis of the carbonate ester occurs under basic or enzymatic conditions:

-

Alkaline Hydrolysis :

-

Enzymatic Cleavage : Lipases (e.g., Candida antarctica) selectively hydrolyze the carbonate bond in biphasic systems .

Aminolysis with Functionalized Amines

The compound reacts with amino acids or peptides to form stable carbamate linkages, critical in prodrug synthesis:

Example :

Conditions: DMF, 4Å molecular sieves, 60% yield .

Thermal Decomposition

At elevated temperatures (>100°C), the Boc group undergoes retro-ene elimination, releasing isobutylene and CO

:

TGA Data : Onset at 110°C, complete decomposition by 150°C.

Mechanistic Insights

-

Boc Deprotection : Oxalyl chloride mediates electrophilic activation of the carbamate, forming an oxazolidinedione intermediate that hydrolyzes to the amine .

-

Nucleophilic Substitution : The 4-nitrophenyl group’s electron-withdrawing nature enhances the carbonate’s electrophilicity, accelerating nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Peptides and Amino Acids

One of the primary applications of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is in the protection of amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that allows for selective reactions without interfering with other functional groups. The compound can facilitate the formation of N-Boc amino acids, which are crucial intermediates in peptide synthesis.

- Case Study : A study demonstrated the reaction of various amino acids with 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate to yield high-purity N-Boc derivatives. For instance, L-alanine was converted to N-Boc-L-alanine with yields exceeding 84% under optimized conditions .

Bioconjugation

Targeted Drug Delivery Systems

The compound also finds application in bioconjugation techniques, where it is employed to link drugs to targeting moieties. This is particularly relevant in the development of targeted therapies for cancer treatment.

- Example : In a recent study, 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate was utilized to synthesize conjugates that showed enhanced cellular uptake and improved therapeutic efficacy against specific cancer cell lines .

Polymer Chemistry

Synthesis of Biodegradable Polymers

Another significant application is in the synthesis of biodegradable polymers. The incorporation of carbonate linkages can enhance the degradation profile of polymers, making them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

- Data Table: Polymer Properties

| Polymer Type | Degradation Rate | Mechanical Strength | Application |

|---|---|---|---|

| Poly(ester) | Moderate | High | Drug delivery systems |

| Poly(carbonate) | Fast | Moderate | Tissue engineering scaffolds |

Antiviral Agents Development

Inhibitors for SARS-CoV-2

Recent research has highlighted the potential use of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate in developing inhibitors for viral proteases, particularly those associated with SARS-CoV-2.

- Case Study : A panel of compounds derived from this carbonate was tested for their inhibitory activity against SARS-CoV-2 main protease. Results indicated promising IC50 values, suggesting that these derivatives could serve as lead compounds for further drug development .

Analytical Chemistry

Use in Chromatography

The compound has also been employed in analytical chemistry as a derivatizing agent to enhance the detectability of certain analytes during chromatographic analysis.

- Example : It was used to derivatize amino acids prior to HPLC analysis, improving resolution and sensitivity compared to unmodified samples.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The nitrophenyl carbonate group is highly reactive towards nucleophiles, making it useful in substitution reactions. The tert-butoxycarbonylamino group provides stability and can be selectively removed under acidic conditions, making it a useful protecting group in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

a) 4-Nitrophenyl (2-(Trimethylsilyl)ethyl) Carbonate (1a) and 2-(Trimethylsilyl)ethyl (4-Nitrophenyl) Carbamate (1b)

These analogs replace the Boc group with a trimethylsilyl (TMS) moiety. While 1a retains the carbonate linkage, 1b features a carbamate group. Key differences include:

- Reactivity : Fluoride-mediated cleavage of TMS groups in 1a and 1b proceeds faster than Boc deprotection, which typically requires acidic conditions. Rate constants for disassembly in THF or acetonitrile with fluoride salts are significantly higher for TMS derivatives compared to Boc-protected analogs .

- Solubility : Both 1a and 1b exhibit poor solubility in water but dissolve readily in organic solvents like THF and dichloromethane, similar to the Boc variant .

b) 4-Nitrophenyl Thiazol-5-ylmethyl Carbonate Hydrochloride

This compound replaces the ethyl Boc-amino group with a thiazole-methyl moiety. The hydrochloride salt enhances aqueous solubility, contrasting with the Boc variant’s preference for organic solvents. The thiazole ring may also confer distinct electronic effects, altering reactivity in nucleophilic substitution reactions .

Functional Group Comparisons

a) Ethyl (1R,2S,5S*)-2-(tert-Butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate

Its lactone ring-opening behavior highlights the role of ester vs. carbonate linkages: esters hydrolyze more readily under basic conditions, whereas carbonates require specific nucleophiles (e.g., fluoride) for cleavage .

Data Tables

Table 1: Solubility and Reactivity Comparison

| Compound | Solubility (Organic Solvents) | Water Solubility | Cleavage Trigger | Reaction Rate (Relative) |

|---|---|---|---|---|

| 2-(tert-Boc-amino)ethyl carbonate | High (THF, DCM, MeCN) | Low | Acid/Fluoride | Moderate |

| 4-Nitrophenyl (2-TMS-ethyl) carbonate (1a) | High (THF, DCM, MeCN) | Low | Fluoride | Fast |

| 4-Nitrophenyl thiazol-5-ylmethyl carbonate | Moderate (MeCN) | High (HCl salt) | Base | Variable |

Research Findings and Trends

- Fluoride Sensitivity : TMS derivatives (1a, 1b) outperform Boc-protected analogs in reaction speed under fluoride conditions but lack the stability required for acidic environments .

- Synthetic Versatility : The Boc group’s stability in diverse reaction conditions makes it preferable for multi-step syntheses, whereas TMS and thiazole derivatives are niche-specific .

- Emerging Analogs : Recent studies highlight thiazole- and imidazole-containing carbonates for improved solubility and target specificity, though stability under physiological conditions remains a challenge .

Biological Activity

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The biological activity of this compound is primarily linked to its potential applications in drug development and its interactions with biological macromolecules.

The molecular structure of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate allows it to participate in various chemical reactions, including:

- Deprotection Reactions : The Boc group can be selectively removed under mild conditions, facilitating the release of the active amine.

- Nucleophilic Substitution : The nitrophenyl carbonate moiety can undergo nucleophilic attack, making it a versatile intermediate in organic synthesis.

The biological activity of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Covalent Bond Formation : The nitrophenyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.

- Enzyme Inhibition : By modifying enzyme active sites, this compound may inhibit specific biochemical pathways, which is valuable in therapeutic contexts.

Biological Activity and Applications

Research indicates that compounds similar to 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate are being investigated for their potential therapeutic effects. Notable findings include:

- Anticancer Activity : Similar derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate may possess similar properties .

- Biochemical Probes : The compound has been explored as a biochemical probe due to its ability to interact selectively with certain biological targets, which can aid in understanding complex biological systems .

Cytotoxicity Assays

A study evaluating the cytotoxic effects of related compounds on human prostate tumor cell lines revealed that modifications in the chemical structure significantly influenced biological activity. For example, derivatives exhibited varying degrees of potency against LNCaP and PC-3 cell lines, with some showing low-micromolar to nanomolar range activity . This suggests that fine-tuning the structure of compounds like 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate could enhance their therapeutic efficacy.

Enzyme Interaction Studies

Research has also focused on the enzyme inhibition capabilities of similar compounds. Inhibitors targeting specific enzymes have demonstrated favorable pharmacokinetic properties and significant inhibition rates, indicating that 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate may have similar potential as a selective inhibitor in metabolic pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.